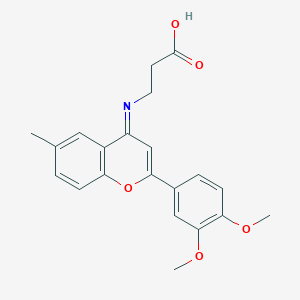![molecular formula C14H19ClOSi B14871877 [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14871877.png)
[3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound characterized by the presence of a chloro-phenyl group, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-chloro-phenyl acetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-chloro-phenyl acetylene+trimethylsilyl chlorideK2CO3this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids under appropriate conditions.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Substituted phenyl derivatives.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.
Medicine:
Drug Development: Potential use in the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Employed in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with various molecular targets depending on the specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating catalytic cycles. In bioconjugation, it forms stable covalent bonds with biomolecules, enabling their modification and functionalization.
Comparison with Similar Compounds
- [3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane
Comparison:
- Structural Differences: The position of the chloro group on the phenyl ring or the number of methyl groups on the silicon atom can influence the reactivity and properties of the compound.
- Unique Properties: [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its specific substitution pattern, which can affect its electronic and steric properties, making it suitable for specific applications in catalysis and materials science.
Properties
Molecular Formula |
C14H19ClOSi |
|---|---|
Molecular Weight |
266.84 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C14H19ClOSi/c1-14(2,16-17(3,4)5)10-9-12-7-6-8-13(15)11-12/h6-8,11H,1-5H3 |
InChI Key |
ODTNUHLZKFJQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


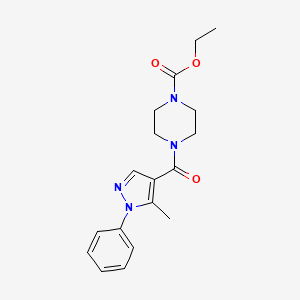
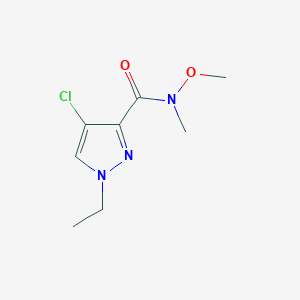
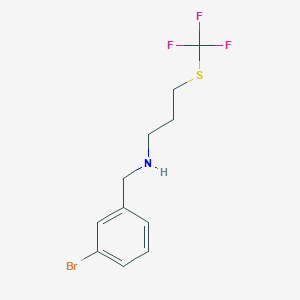
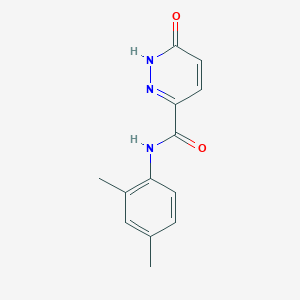
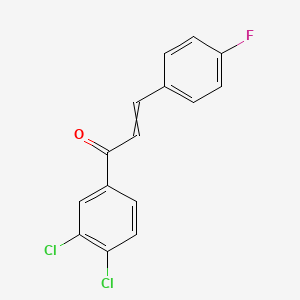
![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
![(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid](/img/structure/B14871812.png)
![N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14871814.png)
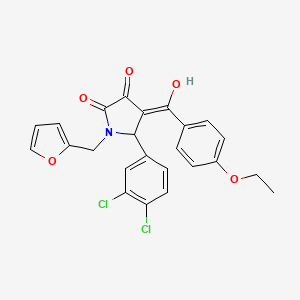
![2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B14871824.png)
![5-Oxa-8-azaspiro[3.5]nonan-9-one](/img/structure/B14871837.png)


